

# The Role of the MYB Oncogene in Adenoid Cystic Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TP-422   |           |
| Cat. No.:            | B1193853 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Adenoid cystic carcinoma (ACC) is a relentless malignancy, primarily arising in the salivary glands, characterized by its slow but persistent growth, high rates of local recurrence, and potential for distant metastases.[1][2] For years, the molecular drivers of this enigmatic cancer remained poorly understood, hindering the development of effective targeted therapies. A major breakthrough in understanding ACC pathogenesis came with the discovery of the central role of the MYB proto-oncogene. Activation of MYB, most commonly through a characteristic chromosomal translocation, is now recognized as a key genomic event in the vast majority of ACC cases.[3] This technical guide provides an in-depth exploration of the multifaceted role of the MYB oncogene in ACC, detailing its molecular mechanisms, associated signaling pathways, and the experimental methodologies used for its study, with a focus on providing actionable insights for research and drug development.

### The MYB Oncogene and its Activation in ACC

The MYB proto-oncogene, located on chromosome 6q22-23, encodes a transcription factor that plays a crucial role in regulating cellular proliferation, differentiation, and apoptosis.[4] In ACC, the oncogenic activation of MYB is primarily achieved through a recurrent t(6;9)(q22-23;p23-24) chromosomal translocation.[5][6] This translocation results in the fusion of the MYB gene with the NFIB (Nuclear Factor I/B) gene on chromosome 9p23-24.[5][6] The resulting MYB-NFIB fusion gene is a potent oncogenic driver in ACC.[3][7]



While the MYB-NFIB fusion is the most common mechanism of MYB activation, other alterations have been identified, including:

- MYBL1 Fusions: In a subset of ACCs, the closely related MYBL1 gene undergoes fusion with NFIB or other partners.[3][8]
- Copy Number Gain: Increased copy numbers of the MYB gene can also lead to its overexpression.[3]
- Enhancer Juxtaposition: The relocation of powerful enhancer elements to the vicinity of the MYB gene can drive its aberrant expression.[3]

The consequence of these genetic alterations is the overexpression of a constitutively active MYB protein or a chimeric MYB-NFIB fusion protein. These oncoproteins drive the proliferation of ACC cells by regulating the expression of genes involved in critical cellular processes such as cell cycle control, DNA replication and repair, and RNA processing.[3]

### **Quantitative Data on MYB Alterations in ACC**

The prevalence of MYB alterations in ACC has been extensively studied. The following tables summarize key quantitative data from multiple studies.



| Alteration Type                  | Prevalence in ACC | Notes                                                                                                       | References |
|----------------------------------|-------------------|-------------------------------------------------------------------------------------------------------------|------------|
| MYB-NFIB Fusion (by FISH)        | 49%               | A balanced translocation between MYB and NFIB is a hallmark of a significant subset of ACCs.                | [5][9]     |
| Other MYB<br>Translocations      | 16%               | Abnormal FISH patterns suggesting MYB translocation with partners other than NFIB.                          | [5]        |
| No Apparent MYB<br>Translocation | 35%               | A notable portion of<br>ACC cases do not<br>show evidence of<br>MYB translocation by<br>FISH.               | [5][9]     |
| MYB or MYBL1 Alterations         | 78%               | Combined prevalence of alterations in either MYB or the related MYBL1 gene.                                 | [10]       |
| MYB Overexpression<br>(IHC)      | 65% - 93%         | Strong MYB protein expression is a common feature in ACC, even in cases without a detectable translocation. | [5][9][10] |
| MYB mRNA<br>Overexpression       | ~88% - 90%        | Elevated MYB mRNA levels are frequently observed in ACC tissues compared to normal tissues.                 | [11]       |



| MYB Expression in Relation to Translocation Status | Percentage of Cases with<br>Strong MYB Expression<br>(IHC) | References |
|----------------------------------------------------|------------------------------------------------------------|------------|
| ACC with MYB-NFIB Translocation                    | 78%                                                        |            |
| ACC with Abnormal MYB FISH Pattern (non-NFIB)      | 67%                                                        |            |
| ACC with Normal MYB FISH Pattern                   | 46%                                                        | _          |

# **Signaling Pathways Involving MYB in ACC**

The oncogenic activity of MYB in ACC is mediated through its influence on several key signaling pathways. Understanding these pathways is critical for identifying potential therapeutic targets.

## The Core MYB-NFIB Signaling Axis

The MYB-NFIB fusion protein acts as an aberrant transcription factor, driving the expression of a unique gene signature in ACC.[12] This signature is enriched for genes involved in cell membrane and extracellular matrix (ECM) components.[12]





Click to download full resolution via product page

Caption: The MYB-NFIB fusion drives ACC by activating target genes.

### **Crosstalk with the IGF1R/AKT Pathway**

Recent studies have revealed a critical link between the Insulin-like Growth Factor 1 Receptor (IGF1R)/AKT signaling pathway and MYB activity in ACC. The MYB-NFIB fusion is regulated by AKT-dependent signaling, and inhibition of IGF1R leads to a downregulation of the fusion transcript.[13][14] This suggests a feedback loop where IGF1R/AKT signaling sustains MYB-NFIB expression, which in turn drives the oncogenic program.





Click to download full resolution via product page

Caption: IGF1R/AKT signaling regulates MYB-NFIB expression in ACC.

## **Interaction with the NOTCH Signaling Pathway**

The NOTCH signaling pathway is also implicated in ACC pathogenesis, with evidence suggesting it acts downstream of MYB.[15] MYB drives a NOTCH-associated transcriptional program, and activating mutations in NOTCH1 have been identified in ACC.[12][15] This interplay between MYB and NOTCH signaling likely contributes to tumor growth and invasion.





Click to download full resolution via product page

Caption: MYB activates the NOTCH signaling pathway in ACC.

## **Experimental Protocols for Studying MYB in ACC**

A variety of experimental techniques are employed to investigate the role of MYB in ACC. The following sections provide an overview of the key methodologies.

# Detection of MYB Translocations by Fluorescence In Situ Hybridization (FISH)

FISH is a robust method for detecting the t(6;9) translocation and other MYB rearrangements in archival formalin-fixed, paraffin-embedded (FFPE) tissues.[2][9]

Methodology Overview:



- Probe Design: Dual-color, break-apart probes are designed to flank the MYB gene on chromosome 6q23. A separate probe is used for the NFIB gene on chromosome 9p24.
- Tissue Preparation: FFPE tissue sections (4-5 μm) are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.
- Enzymatic Digestion: Tissues are treated with a protease (e.g., pepsin) to permeabilize the cells and allow probe entry.
- Probe Hybridization: The fluorescently labeled probes are applied to the tissue sections and incubated overnight at 37°C in a humidified chamber to allow hybridization to the target DNA sequences.
- Post-Hybridization Washes: Stringent washes are performed to remove unbound and nonspecifically bound probes.
- Counterstaining and Visualization: The nuclei are counterstained with DAPI, and the slides are visualized using a fluorescence microscope equipped with appropriate filters.

### Interpretation of Results:

- Normal Nuclei: Two pairs of co-localized (fused) red and green signals, representing the two intact MYB alleles.
- MYB Rearrangement: One pair of co-localized signals and one separated red and green signal (break-apart), indicating a translocation involving one MYB allele.
- MYB-NFIB Fusion: The separated green signal from the MYB probe will co-localize with the signal from the NFIB probe.





Click to download full resolution via product page

Caption: Workflow for detecting MYB translocations by FISH.



# Analysis of MYB Expression by Immunohistochemistry (IHC) and RNA In Situ Hybridization (ISH)

IHC and RNA ISH are used to assess MYB protein and mRNA expression levels, respectively, in tissue sections.

Immunohistochemistry (IHC) Methodology:

- Antigen Retrieval: FFPE sections are deparaffinized, rehydrated, and subjected to heatinduced antigen retrieval to unmask the MYB protein epitope.
- Blocking: Non-specific antibody binding is blocked using a protein-based blocking solution.
- Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the N-terminus of the MYB protein.
- Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of antigen localization.
- Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the nuclei and then dehydrated and mounted.

RNA In Situ Hybridization (ISH) Methodology:

- Tissue Preparation: Similar to IHC, FFPE sections are deparaffinized and pretreated.
- Probe Hybridization: A specific oligonucleotide probe targeting the MYB mRNA is hybridized to the tissue section.
- Signal Amplification: A series of amplification steps are performed to enhance the detection signal.
- Detection: The signal is visualized using a chromogenic substrate.
- Counterstaining and Mounting: The sections are counterstained with hematoxylin and mounted.



#### Interpretation:

- IHC: The intensity and percentage of nuclear staining in tumor cells are assessed. Strong, diffuse nuclear staining is considered positive.[9]
- RNA ISH: The presence and abundance of punctate dots representing MYB mRNA transcripts within the tumor cells are evaluated. RNA ISH has shown high sensitivity and specificity for ACC diagnosis.[16]

### In Vivo Models for Studying MYB in ACC

Patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) are invaluable tools for studying the in vivo function of MYB and for preclinical testing of novel therapies.

- Patient-Derived Xenografts (PDXs): Tumor fragments from ACC patients are implanted into immunodeficient mice. These models often retain the histological and genetic characteristics of the original tumor, including MYB alterations.[17][18]
- Genetically Engineered Mouse Models (GEMMs): Mice are engineered to express the MYB-NFIB fusion gene, often in a tissue-specific manner (e.g., in the salivary or mammary glands).[17][19] These models allow for the study of tumor initiation and progression driven by the MYB-NFIB oncogene.

# Therapeutic Targeting of MYB in ACC

The central role of MYB in driving ACC makes it an attractive therapeutic target. However, directly targeting transcription factors with small molecules has proven challenging.[4] Current strategies under investigation include:

- Inhibition of Upstream Signaling: Targeting pathways that regulate MYB expression, such as the IGF1R/AKT pathway, is a promising approach.[13][14]
- BET Bromodomain Inhibitors: These inhibitors, such as JQ1, can suppress the expression of MYB and its target genes.[20]



- MYB mRNA Degraders: Novel agents that promote the degradation of MYB mRNA are in preclinical development.[20]
- MYB Peptidomimetics: These agents are designed to disrupt the interaction of MYB with its transcriptional co-activators.[17][18]

### Conclusion

The identification of the MYB oncogene as a key driver of adenoid cystic carcinoma has revolutionized our understanding of this disease. The recurrent MYB-NFIB fusion and other mechanisms of MYB activation provide a specific and targetable vulnerability in a significant proportion of ACC patients. The continued elucidation of the signaling pathways downstream of MYB and the development of innovative in vivo models are paving the way for the next generation of targeted therapies for this challenging cancer. This technical guide provides a comprehensive overview of the current state of knowledge, offering a foundation for researchers and drug developers to build upon in their efforts to translate these fundamental discoveries into clinical benefit for patients with ACC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. MYB-NFIB Translocation by FISH in Adenoid Cystic Carcinoma of the Head and Neck in Nigerian Patients: A Preliminary Report PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenoid cystic carcinoma Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. MYB expression and translocation in adenoid cystic carcinomas and other salivary gland tumors with clinicopathologic correlation PMC [pmc.ncbi.nlm.nih.gov]
- 6. MYB-NFIB fusion transcript in adenoid cystic carcinoma: Current state of knowledge and future directions PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MYB expression and translocation in adenoid cystic carcinomas and other salivary gland tumors with clinicopathologic correlation PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rearrangements, Expression, and Clinical Significance of MYB and MYBL1 in Adenoid Cystic Carcinoma: A Multi-Institutional Study [mdpi.com]
- 11. MYB promotes the growth and metastasis of salivary adenoid cystic carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 12. A unifying gene signature for adenoid cystic cancer identifies parallel MYB-dependent and MYB-independent therapeutic targets PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Oncogenic Transcriptional Regulator MYB in Adenoid Cystic Carcinoma by Inhibition of IGF1R/AKT Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. researchgate.net [researchgate.net]
- 17. MYB-activated models for testing therapeutic agents in adenoid cystic carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 18. MYB-activated models for testing therapeutic agents in adenoid cystic carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accrf.org [accrf.org]
- 20. accrf.org [accrf.org]
- To cite this document: BenchChem. [The Role of the MYB Oncogene in Adenoid Cystic Carcinoma: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193853#role-of-myb-oncogene-in-adenoid-cystic-carcinoma]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com